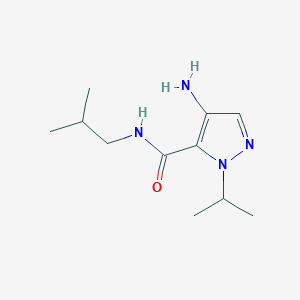

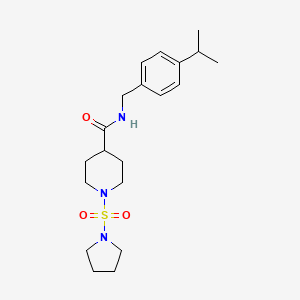

![molecular formula C21H18N2O4 B2856553 2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione CAS No. 900257-96-7](/img/structure/B2856553.png)

2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione

Vue d'ensemble

Description

2-Ethyl-3-(4-methoxyphenyl)methylbenzopyrano[2,3-d]pyrimidine-4,5-dione is a chemical compound . It is a member of chromones. The molecular formula is C21H18N2O4 and the molecular weight is 362.385.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 2,4,6-triaminopyrimidine with the sodium salt of nitromalonaldehyde, they obtained in a single step the 2,4-diamino-6-nitropyrido [2,3- d ]pyrimidine which was then reduced to its corresponding 6-amino analogue using Raney Ni in DMF .Applications De Recherche Scientifique

Heterocyclic Chemistry and Pharmaceutical Applications

Heterocyclic compounds, including naphthoand benzopyranopyrimidines, play a significant role in pharmaceutical chemistry due to their diverse biological activities. These compounds exhibit antibacterial, fungicidal activities, act as antagonists of the neuropeptide S receptor, and show antiallergic properties. Novel methods for synthesizing such heterocycles, including 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, have been developed to enhance their pharmacological profile. These methodologies involve the use of various precursors and reaction conditions to yield chromatographically pure materials, contributing to the advancement of medicinal chemistry (Osyanin et al., 2014).

Antiviral Activity

Derivatives of pyrimidine, particularly those substituted in specific positions, have shown marked inhibitory activity against retrovirus replication in cell culture. This includes the inhibition of human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity. The discovery of these compounds opens new avenues for the development of antiviral drugs, highlighting the importance of structural modifications in enhancing biological activity (Hocková et al., 2003).

Anti-inflammatory and Analgesic Agents

Research into the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has led to the development of potential anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, comparable to standard drugs like sodium diclofenac, offering a promising therapeutic alternative for the treatment of inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3‐d][1,3,2]thiazaphosphinine derivatives has demonstrated good inhibitory effects against a broad spectrum of microorganisms. These findings are crucial for the development of novel antimicrobial agents, addressing the growing concern over antibiotic resistance (Younes et al., 2013).

Material Science Applications

The development of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in inverted polymer solar cells represents a significant advancement in material science. These materials enhance the power conversion efficiency of solar cells by facilitating electron extraction and reducing exciton recombination, underscoring the potential of heterocyclic compounds in renewable energy technologies (Hu et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The downstream effects include the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Propriétés

IUPAC Name |

2-ethyl-3-[(4-methoxyphenyl)methyl]chromeno[2,3-d]pyrimidine-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-17-22-20-18(19(24)15-6-4-5-7-16(15)27-20)21(25)23(17)12-13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFIOVNIWPUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

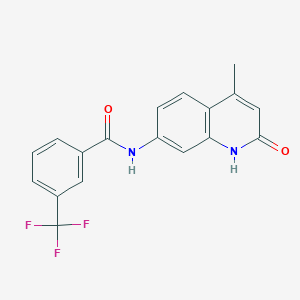

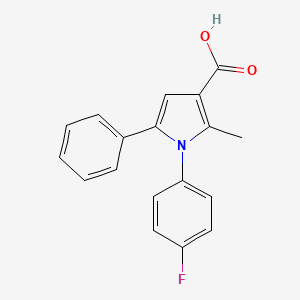

![2-(3-amino-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-phenethylacetamide](/img/structure/B2856470.png)

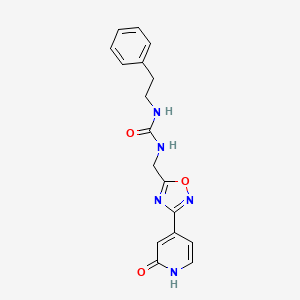

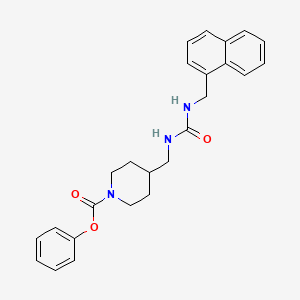

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)

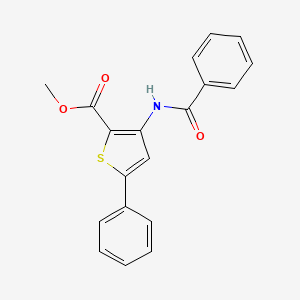

![[3-[[2-Methoxyethyl-[(4-methoxyphenyl)carbamoyl]amino]methyl]phenyl] 4-fluorobenzenesulfonate](/img/structure/B2856478.png)

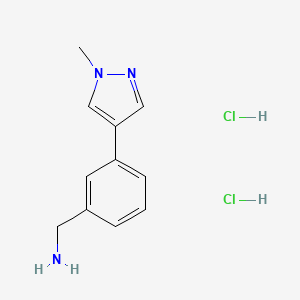

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2856487.png)